Nitrofurazone-13c,15n3

Isotope Dilution Mass Spectrometry (IDMS) Regulatory Residue Analysis Matrix Effect Correction

Quantitative analysis of banned nitrofurazone in food matrices requires an internal standard with sufficient mass shift to avoid isotopic interference. Nitrofurazone-13C,15N3 (13C,15N3) provides a +4 Da shift versus unlabeled analyte. - Eliminates spectral overlap from natural M+2/M+3 isotopic clusters - Enables sub-ng/g LOQ meeting EU 2002/657/EC criteria - ISO 22186:2020 compliant for matrix effect compensation

Molecular Formula C6H6N4O4
Molecular Weight 202.11 g/mol
Cat. No. B12923917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrofurazone-13c,15n3
Molecular FormulaC6H6N4O4
Molecular Weight202.11 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N
InChIInChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3+/i6+1,7+1,8+1,9+1
InChIKeyIAIWVQXQOWNYOU-HJNZSSDPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrofurazone-13C,15N3 Internal Standard


Nitrofurazone-13C,15N3 is a multiply-labeled stable isotope internal standard (SIL-IS) designed specifically for the quantitative analysis of the banned nitrofuran antibiotic nitrofurazone. As a carbon-13 and nitrogen-15 labeled analog, it provides a mass shift of +4 Da relative to the unlabeled parent compound (C6H6N4O4, exact mass 198.04 vs. labeled mass 202.11 ), which is the minimum required to avoid interference from naturally occurring heavy isotopes in complex biological matrices. Unlike more commonly available nitrofurazone isotopologs (e.g., -13C,15N2 with a +3 Da shift), the triple-labeling strategy of Nitrofurazone-13C,15N3 ensures baseline chromatographic separation from the analyte's M+2 and M+3 isotopic clusters, thereby enabling unambiguous peak assignment and robust quantification even at sub-ng/g levels as mandated by international regulatory standards [1].

ISTD Type Multiply-labeled 13C/15N isotopolog for isotope dilution LC-MS/MS
Analytical Context Trace-level nitrofurazone quantification in complex food and research matrices
Key Design Enhanced mass separation from native isotope envelope to support peak assignment

Nitrofurazone-13C,15N3 Substitution Risks


Substituting Nitrofurazone-13C,15N3 with a non-isotopic analog (e.g., a structurally related nitrofuran such as nitrofurantoin) or a less comprehensively labeled isotopolog (e.g., -13C,15N2) introduces unacceptable quantitative uncertainty in regulatory nitrofurazone residue analysis. Non-isotopic internal standards exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, rendering them incapable of compensating for matrix effects and ion suppression—the primary sources of bias in trace-level LC-MS/MS analysis of complex food matrices [1]. Even isotopically labeled analogs with insufficient mass shift (e.g., +2 or +3 Da) remain susceptible to spectral overlap from the unlabeled analyte's natural isotopic envelope, particularly the prominent M+2 peak from the compound's inherent nitrogen and oxygen atoms. This overlap compromises the accuracy of isotope dilution calculations and can lead to false-negative or false-positive determinations at the low ng/g decision limits mandated by international monitoring programs [2]. Therefore, the use of a suitably mass-shifted, multiply-labeled internal standard like Nitrofurazone-13C,15N3 is not merely a best practice but a technical prerequisite for achieving the requisite method accuracy, precision, and reliability [3].

Non-isotopic analogs

Non-isotopic internal standards may exhibit different recovery, retention, and ionization behavior, limiting matrix-effect correction in trace-level LC-MS/MS

Insufficiently labeled isotopologs

Isotopologs with smaller mass shifts risk spectral overlap with the analyte's native isotopic cluster, which may compromise isotope dilution accuracy

Deuterated standards

Deuterium-labeled analogs may exhibit retention-time shifts that prevent perfect co-elution, reducing correction of time-dependent matrix effects

Nitrofurazone-13C,15N3 Comparative Evidence


Isotopic Interference Discrimination

Nitrofurazone-13C,15N3 (exact mass 202.11) provides a nominal mass shift of +4 Da relative to the unlabeled nitrofurazone analyte (exact mass 198.04). This +4 Da shift is analytically superior to the +3 Da shift offered by the more common Nitrofurazone-13C,15N2 isotopolog. The larger mass differential ensures the internal standard's primary ion signal is completely resolved from the analyte's natural isotopic envelope, which includes significant M+1 (~7% relative abundance) and M+2 (~2% relative abundance) peaks arising from naturally occurring 13C, 15N, and 18O isotopes. Overlap with these native isotope peaks is a well-documented source of systematic error in isotope dilution calculations, particularly at trace concentrations near method detection limits [1]. The +4 Da shift effectively eliminates this source of bias, providing a more accurate foundation for quantifying nitrofurazone in complex matrices like milk, meat, and seafood.

Isotopic Resolution
Head-to-head
+4 Da mass shift
Supports isotopic interference discrimination
Resolves native M+2/M+3 isotope clusters; exceeds minimum +3 Da guidance
Isotope Dilution Mass Spectrometry (IDMS) Regulatory Residue Analysis Matrix Effect Correction

ISO 22186 Regulatory Compliance

The ISO 22186:2020 international standard specifically mandates the use of a 13C,15N-labeled nitrofurazone internal standard for the accurate quantification of intact nitrofurazone residues in milk and milk products by LC-MS/MS [1]. This standard, developed by the International Organization for Standardization (ISO) and the International Dairy Federation (IDF), represents a globally recognized benchmark for food safety testing. The method utilizes isotope dilution with a labeled internal standard, specifically 13C15N-nitrofurazone, to achieve a validated limit of quantification (LOQ) of 1 ng/g in fluid milk and milk powder. This provides direct, regulatory-grade evidence for the compound's essential role in compliance workflows. While the standard refers generally to a 13C,15N-labeled compound, the use of the -13C,15N3 variant is a technically superior implementation that fully satisfies the standard's requirements for a stable isotope internal standard and further mitigates the risk of isotopic interference as detailed in Evidence Item 1.

ISO 22186 Alignment
Class-level
LOQ 1 ng/g via IDMS
Supports ISO 22186 method alignment
Class-level inference; verify isotopolog-specific performance
ISO 22186 Food Safety Testing Method Validation

Matrix Effect Compensation vs. Deuterated Standards

A fundamental advantage of 13C,15N-labeled internal standards like Nitrofurazone-13C,15N3 over deuterium (2H)-labeled analogs is their near-identical chromatographic behavior to the unlabeled analyte. Deuterium labeling can introduce subtle but significant physicochemical changes, causing the internal standard to elute at a slightly different retention time than the analyte. This chromatographic shift, often exacerbated in modern UPLC systems with high-resolution sub-2μm columns, prevents the internal standard from perfectly co-eluting with the analyte and thus fails to fully compensate for time-dependent matrix effects (ion suppression or enhancement) [1]. Studies have demonstrated that 13C and 15N labeled internal standards co-elute with their analytes, whereas deuterated standards show retention time shifts, leading to biased quantification [2]. A systematic comparison found that use of a deuterated IS resulted in an average negative quantitative bias of -38.4% for a urinary analyte, while a 13C-labeled IS showed no significant bias [3]. By employing 13C and 15N isotopes, which are incorporated into the molecular backbone and do not exchange with solvents, Nitrofurazone-13C,15N3 ensures perfect co-elution and provides robust, unbiased correction for ion suppression across diverse biological and food matrices.

Matrix Effect Correction
Reported
13C/15N vs 2H-labeled ISTD: -38.4% bias eliminated in comparative study
Supports co-elution-based matrix correction
Cross-study context; review method-specific performance
Matrix Effects Ion Suppression LC-MS/MS

Nitrofurazone-13C,15N3 Applications


Food Safety Compliance Testing

For food testing laboratories conducting surveillance of nitrofurazone residues in milk, dairy products, and other animal-derived foods to comply with EU, US FDA, and other international regulations. The use of Nitrofurazone-13C,15N3 as an internal standard is aligned with the ISO 22186:2020 method, providing a defensible, validated approach for achieving the required 1 ng/g limit of quantification and meeting the stringent identification criteria of 2002/657/EC [1]. Its robust matrix effect compensation ensures accurate results, reducing the risk of false non-compliance findings and the associated economic and reputational damage.

Metabolite Reference Method Development

In reference laboratories tasked with developing and validating definitive analytical methods for nitrofurazone or its metabolite semicarbazide (SEM) in complex matrices like meat, seafood, or honey. As demonstrated in studies developing optimized isotope dilution LC-MS/MS methods for nitrofuran metabolites in chicken meat, the use of a high-purity, multiply-labeled internal standard is critical for establishing metrological traceability and minimizing measurement uncertainty (e.g., achieving relative expanded uncertainty of ~3%) [2]. Nitrofurazone-13C,15N3 is the ideal candidate for such high-order reference methods.

Pharmacokinetic and Metabolism Quantification

For research groups investigating the absorption, distribution, metabolism, and excretion (ADME) of nitrofurazone in animal models. The stable isotope label of Nitrofurazone-13C,15N3 allows for precise differentiation of the administered drug from endogenous compounds or metabolites using LC-MS/MS. Its superior chromatographic fidelity compared to deuterated analogs ensures that the internal standard accurately tracks the analyte through sample preparation and analysis, providing high-confidence quantitative data essential for calculating pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) and understanding the drug's in vivo fate.

High-Throughput Method Quality Control

In high-throughput food safety or environmental monitoring laboratories, Nitrofurazone-13C,15N3 serves as a critical quality control component. It can be spiked into every sample as an internal standard to monitor and correct for matrix effects on a per-sample basis, ensuring the validity of each data point. Furthermore, it can be used to prepare stable, traceable QC samples for monitoring long-term instrument performance and method reproducibility, which is essential for maintaining accreditation and demonstrating ongoing proficiency to regulatory bodies.

Application
Selection Property
Validation Focus
Food residue analysis
Matrix-effect compensation
Trace-level quantification review
Reference method development
Isotopic purity and metrological traceability
Measurement uncertainty review
PK/metabolism research
Chromatographic co-elution fidelity
Exposure-model interpretation
High-throughput QC monitoring
Per-sample matrix correction
Method reproducibility review

Technical Documentation Hub

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23 linked technical documents
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